Olfactory Potency: Tiglic Aldehyde vs. Common Flavor Aldehydes
Tiglic aldehyde demonstrates an olfactory threshold of 0.01 ppm (in water), which is substantially lower than benzaldehyde (0.35 ppm) and safranal (1 ppm) [1]. This indicates that Tiglic aldehyde is 35× more potent than benzaldehyde and 100× more potent than safranal by olfactory detection [1]. In flavor applications, the recommended use level is 2.5–5 mg/kg in final food products, underscoring its high impact at trace concentrations .
| Evidence Dimension | Olfactory Detection Threshold |
|---|---|
| Target Compound Data | 0.01 ppm |
| Comparator Or Baseline | Benzaldehyde: 0.35 ppm; Safranal: 1 ppm |
| Quantified Difference | 35× lower than benzaldehyde; 100× lower than safranal |
| Conditions | Aqueous detection threshold (ppm) |
Why This Matters
For flavor formulators, selecting Tiglic aldehyde over benzaldehyde or safranal enables equivalent sensory impact at 1/35th to 1/100th the dosage, reducing formulation cost and minimizing off-flavor risk.
- [1] Plants (Basel). 2023; 12(6): 1154. Table 3: Olfactory thresholds of volatile compounds. View Source
